REACTION_CXSMILES
|
[OH-].[Na+].[O:3]=[C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:5].C(NCC)C.Cl[CH2:16][CH:17]=[C:18]([CH3:20])[CH3:19]>>[CH2:16]([CH2:5][C:4]([CH:6]=[C:7]([CH3:9])[CH3:8])=[O:3])[CH:17]=[C:18]([CH3:20])[CH3:19] |f:0.1|
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
O=C(C)C=C(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
ClCC=C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
To a well stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the external heat source immediately removed
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Type
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TEMPERATURE
|
Details
|
was then maintained at between 79° and 82° C. over a 2.3 hour period
|
Duration
|
2.3 h
|
Type
|
TEMPERATURE
|
Details
|
with either heating or cooling
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 30° C.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with 250 ml of water
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Type
|
STIRRING
|
Details
|
stirred vigorously
|
Type
|
CUSTOM
|
Details
|
The organic phase was then separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer extracted four times with 20 ml portions of benzene
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried overnight over sodium sulfate
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The dried oil phase was then treated with 2 ml of acetic acid
|
Type
|
DISTILLATION
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Details
|
to distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |